molecular formula C7H11NO2 B2585603 (R)-5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-56-3

(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Cat. No. B2585603
CAS RN: 152723-56-3
M. Wt: 141.17
InChI Key: HWOAMAASOUOLEG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azaspiro compounds are a class of organic compounds that contain a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . They are often used as building blocks in medicinal chemistry due to their structural complexity and diversity .


Molecular Structure Analysis

Azaspiro compounds, such as “®-5-Azaspiro[2.4]heptane-6-carboxylic acid”, typically have a three-dimensional structure due to the spirocyclic framework . This can influence their chemical properties and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of azaspiro compounds can vary greatly depending on their specific structures and functional groups . They can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

Azaspiro compounds can have a wide range of physical and chemical properties depending on their specific structures . For example, they can vary in terms of polarity, solubility, stability, and reactivity .

Scientific Research Applications

Cleavage and Transformations

(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid: has been studied for its reductive cleavage and subsequent transformations. When treated with zinc in acetic acid, the N–O bond in the isoxazolidine ring undergoes cleavage, leading to the formation of 1,3-amino alcohols. These alcohols can cyclize under the reaction conditions, yielding bi- or tricyclic lactams or lactones while retaining the three-membered ring structure .

Bis(hydroxymethyl)cyclopropanes

Substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, synthesized by reacting nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, can be reduced with lithium tetrahydridoaluminate. This reduction leads to the formation of bis(hydroxymethyl)cyclopropanes, which have potential applications in organic synthesis .

(2R,6R)-6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid

Another intriguing derivative of this compound is (2R,6R)-6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid . It has been investigated for its properties and potential applications. For instance, it may serve as a building block in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of azaspiro compounds can vary greatly depending on their specific structures and the biological targets they interact with . Some azaspiro compounds have been found to have antibacterial activity, potentially by interacting with bacterial cell membranes .

Safety and Hazards

The safety and hazards associated with azaspiro compounds can vary greatly depending on their specific structures . Some azaspiro compounds may be irritants or have other toxicological properties .

Future Directions

The study of azaspiro compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future research may focus on developing new synthetic methods for azaspiro compounds, studying their biological activities, and exploring their potential as therapeutic agents .

properties

IUPAC Name

(6R)-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOAMAASOUOLEG-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.